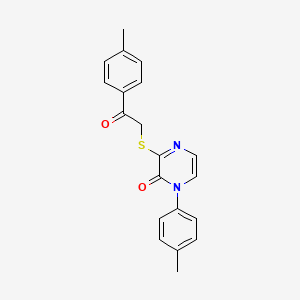

3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Description

3-((2-Oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a pyrazinone derivative featuring a thioether-linked 2-oxo-2-(p-tolyl)ethyl substituent at position 3 and a p-tolyl group at position 1 of the pyrazinone ring. The presence of the p-tolyl group (a methyl-substituted phenyl moiety) and the thioether linkage may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-3-7-16(8-4-14)18(23)13-25-19-20(24)22(12-11-21-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIZQFJURVIFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone class of heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.43 g/mol. The compound features a pyrazinone core linked to a thioether moiety, which is believed to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including compounds like this compound, exhibit a range of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.95 nM to 49.85 µM .

- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes (COX). This is crucial in the development of anti-inflammatory drugs .

- Antimicrobial Activity : Similar pyrazole derivatives have exhibited antimicrobial properties against various pathogens, including bacteria and fungi, making them candidates for further development in treating infections .

Anticancer Studies

A series of studies have evaluated the anticancer potential of pyrazole derivatives:

- Study by Fan et al. investigated the cytotoxic effects of pyrazole derivatives on A549 cell lines, revealing that certain compounds induced autophagy without apoptosis, indicating a unique mechanism of action .

- Xia et al. synthesized and tested various pyrazole derivatives for their ability to inhibit tumor growth, with some compounds showing IC50 values as low as 26 µM against specific cancer types .

Anti-inflammatory Mechanisms

Research has focused on the structure-activity relationship (SAR) of pyrazole derivatives:

- Bindi et al. reported that certain thienopyrazoles inhibited Aurora-A kinase, which is involved in cell cycle regulation and inflammation processes . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory activity.

Antimicrobial Evaluations

The antimicrobial efficacy of similar compounds has been documented:

- A study highlighted that specific pyrazole derivatives exhibited significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, showcasing their potential as therapeutic agents against fungal infections .

Comparative Data Table

| Activity Type | Compound | Cell Line / Pathogen | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | This compound | A549 (Lung Cancer) | 49.85 |

| MCF7 (Breast Cancer) | 0.95 | ||

| Anti-inflammatory | Thienopyrazoles | Aurora-A Kinase Inhibition | 0.067 |

| Antimicrobial | Various Pyrazole Derivatives | Candida albicans | Not specified |

Case Studies

Several case studies have been conducted focusing on the synthesis and biological evaluation of pyrazole derivatives:

- Antitumor Activity Assessment : A comprehensive study evaluated multiple pyrazole compounds for their antitumor properties using various cancer cell lines, establishing a correlation between structural modifications and biological efficacy.

- In vivo Studies : Some derivatives were tested in animal models to assess their therapeutic potential and safety profiles, providing insights into their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on molecular features, synthetic methods, analytical data, and biological activities.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Pyrazinone and Pyrazoline Derivatives

Analytical and Spectral Data

Table 2: Analytical Properties of Comparable Compounds

Key Observations :

- Polarity : The lower TLC Rf of ME-2 (0.38) compared to ME-1 (0.45) suggests increased polarity due to the 4-fluorophenyl substituent .

- NMR Trends: Pyrazinone derivatives (e.g., 7h) exhibit characteristic methylene and pyrazole ring proton signals in DMSO-d6, which may align with the target compound’s spectral profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.